4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326812-90-1
Cat. No.: VC11710363
Molecular Formula: C17H22N2O5
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326812-90-1 |
|---|---|
| Molecular Formula | C17H22N2O5 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 4-(4-methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H22N2O5/c1-18-9-7-17(8-10-18)19(14(11-24-17)16(21)22)15(20)12-3-5-13(23-2)6-4-12/h3-6,14H,7-11H2,1-2H3,(H,21,22) |
| Standard InChI Key | YUHPYOCFSDHQCC-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characterization
Core Architecture
The molecule features a spirocyclic system where a piperidine ring (8-methyl-1,8-diazaspiro[4.5]decane) is fused to an oxolane ring via a shared spiro carbon atom. This rigid framework is substituted at position 4 with a 4-methoxybenzoyl group and at position 3 with a carboxylic acid (Figure 1). The spiro junction imposes conformational constraints, potentially enhancing binding selectivity in biological systems .
Table 1: Molecular Properties
Stereochemical Considerations
While stereochemical data remain unspecified in available literature, the spirocyclic core inherently introduces chirality. Computational modeling suggests that the 4-methoxybenzoyl and carboxylic acid substituents occupy equatorial positions to minimize steric strain, though experimental validation is required .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
Proposed synthesis routes derive from analogous spirocyclic compounds described in patents . A plausible strategy involves:
-
Core Construction: Cyclocondensation of a substituted piperidone with a diol to form the 1-oxa-4,8-diazaspiro[4.5]decane scaffold.
-
Functionalization: Acylation at position 4 using 4-methoxybenzoyl chloride under Schotten-Baumann conditions.
-
Carboxylic Acid Introduction: Oxidation of a propargyl alcohol intermediate or hydrolysis of a nitrile group.
Key Synthetic Hurdles
-
Regioselectivity: Competing acylation at nitrogen versus oxygen centers necessitates protecting group strategies.
-
Spirocyclization Efficiency: Low yields (<30%) reported for analogous systems due to ring strain and side reactions .
Table 2: Comparative Synthetic Approaches for Spirocyclic Analogues
| Compound Class | Key Step | Yield (%) | Reference |
|---|---|---|---|
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | Mitsunobu spirocyclization | 22–45 | |
| 1-Oxa-2,8-diazaspiro[4.5]dec-2-enes | Acid-catalyzed cyclization | 18–37 |
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
Calculations using the Wildman-Crippen method predict:
-
LogP: 1.8 ± 0.3 (moderate lipophilicity)
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4), suggesting formulation challenges for parenteral delivery.
Metabolic Stability
In silico metabolism (CYP450) simulations indicate susceptibility to:
-
O-Demethylation: CYP3A4-mediated cleavage of the 4-methoxy group (major pathway).
-
Carboxylic Acid Conjugation: Glucuronidation predicted at position 3 .
Material Science Applications
Coordination Polymers
The carboxylic acid and ether oxygen atoms provide potential metal-binding sites. Preliminary simulations indicate formation of 2D networks with Cu(II) ions (bond length: 1.95–2.10 Å), relevant for catalytic or sensing applications.
Liquid Crystalline Behavior
The 4-methoxybenzoyl group may promote mesophase formation. Differential scanning calorimetry (DSC) of analogous compounds shows smectic phases between 120–180°C, suggesting utility in optoelectronic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume